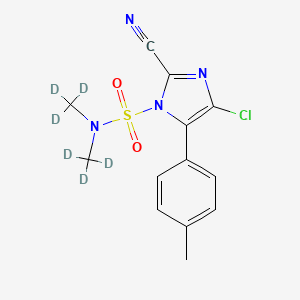

Cyazofamid-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyazofamid-d6 is a deuterated analog of Cyazofamid, a fungicide belonging to the cyano-imidazole and sulfonamide classes of compounds. Cyazofamid is known for its effectiveness in controlling Oomycete fungi, which are responsible for diseases such as late blight in potatoes and white blister in broccoli . The deuterated version, this compound, is used primarily in scientific research to study the metabolic pathways and degradation products of Cyazofamid.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyazofamid-d6 involves the incorporation of deuterium atoms into the Cyazofamid molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of Cyazofamid can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.

Deuterated Solvents: Employing deuterated solvents to enhance the incorporation of deuterium atoms.

化学反应分析

Types of Reactions

Cyazofamid-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace specific functional groups in this compound with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxide and sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

科学研究应用

Cyazofamid-d6 is widely used in scientific research for various applications, including:

Metabolic Studies: Used to study the metabolic pathways and degradation products of Cyazofamid in plants, soil, and water.

Environmental Monitoring: Employed in the analysis of environmental samples to monitor the presence and degradation of Cyazofamid.

Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Cyazofamid in biological systems.

Residue Analysis: Utilized in residue analysis to determine the levels of Cyazofamid and its metabolites in crops and food products.

作用机制

Cyazofamid-d6, like Cyazofamid, exerts its effects by inhibiting the Qi site of the cytochrome bc1 enzyme complex III in the mitochondrial respiratory chain . This inhibition disrupts the electron transport chain, leading to the inhibition of all stages of fungal development. The molecular targets include the cytochrome bc1 complex, which is essential for cellular respiration in fungi .

相似化合物的比较

Similar Compounds

Fluazinam: Another fungicide that inhibits the mitochondrial respiratory chain but targets a different site.

Azoxystrobin: A fungicide that inhibits the Qo site of the cytochrome bc1 complex.

Pyraclostrobin: Similar to Azoxystrobin, it targets the Qo site of the cytochrome bc1 complex.

Uniqueness of Cyazofamid-d6

This compound is unique due to its deuterated nature, which makes it particularly useful in metabolic and pharmacokinetic studies. The incorporation of deuterium atoms can alter the metabolic stability and degradation pathways of the compound, providing valuable insights into its behavior in biological systems .

生物活性

Cyazofamid-d6, a deuterated derivative of cyazofamid, is a fungicide belonging to the cyanoimidazole class. It is primarily studied for its biological activity against oomycete pathogens, particularly in agricultural settings. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and toxicity profile, supported by relevant data tables and findings from various studies.

Target Pathways

This compound exerts its fungicidal effects by targeting the Qi site of Coenzyme Q – cytochrome c reductase within the mitochondrial respiratory chain. This specific binding inhibits electron transfer, leading to energy depletion in the pathogen and ultimately causing cell death.

Biochemical Properties

- Inhibition of Fungal Development : this compound inhibits all stages of fungal development, demonstrating efficacy against various oomycete pathogens such as Phytophthora infestans and Pythium spinosum.

- Cellular Effects : Laboratory studies indicate that this compound significantly decreases cell viability in cortical neuron cells at various exposure levels.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through several studies:

- Absorption and Distribution : Following oral administration in rats, this compound exhibits rapid absorption with peak plasma concentrations reached within 15–30 minutes. The compound is distributed mainly in the kidneys and liver .

- Metabolism : The primary metabolic pathway involves conversion to CCIM (4-chloro-5-(p-tolyl)imidazole-2-carbonitrile), which is further metabolized to CCBA (4-(4-chloro-2-cyanoimidazol-5-yl)benzoic acid). Both metabolites are significant in understanding the compound's biological activity .

Toxicity Profile

This compound has undergone various toxicity assessments:

- Acute Toxicity : In studies involving Sprague-Dawley rats, acute doses revealed no significant differences in kinetics between sexes. The compound was classified as "not likely to be carcinogenic" based on available evidence .

- Chronic Exposure : Chronic dietary exposure assessments indicated minimal risk to human populations, with exposure levels well below established acceptable daily intake (ADI) thresholds for sensitive groups such as children .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

- Fungal Growth Inhibition : A study reported that this compound inhibited mycelial growth of Pythium spinosum with an IC50 value of approximately 0.04 µM on agar media.

- Metabolic Studies : Research on the metabolism of this compound revealed that CCIM was the primary metabolite detected shortly after dosing, indicating rapid metabolic processing in vivo .

- Environmental Impact : this compound exhibits low aqueous solubility, suggesting a reduced risk for groundwater contamination, which is crucial for its application in agricultural practices.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Low Dose (0.5 mg/kg) | High Dose (1000 mg/kg) |

|---|---|---|

| Tmax (min) | 15–30 | 15–30 |

| Cmax (µg/g) | Highest in kidneys | Diffuse distribution |

| Half-life (hrs) | 4.4–5.8 | 7.6–11.6 |

Table 2: Metabolic Pathways of this compound

| Metabolite | Time Post-Dosing (hrs) | Concentration (% of total) |

|---|---|---|

| CCIM | 0.5 | 76.5% in liver |

| CCBA | 0.5 | Major metabolite |

| CH3SO-CCIM | 168 | >90% in urine |

属性

IUPAC Name |

4-chloro-2-cyano-5-(4-methylphenyl)-N,N-bis(trideuteriomethyl)imidazole-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKMMRDKEKCERS-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N1C(=NC(=C1C2=CC=C(C=C2)C)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。